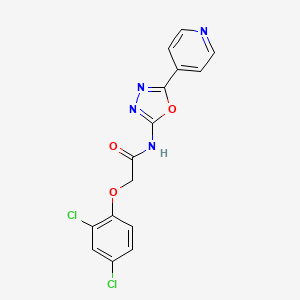
2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel molecule that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups and heterocycles. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis strategies, where various substituents are added to a core structure to achieve the desired derivatives. For instance, in the synthesis of 2-chloro N-aryl substituted acetamide derivatives, the authors have used a stepwise approach to introduce the aryl group and the oxadiazole moiety to the acetamide backbone . This method could be adapted for the synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, which can lead to complex intermolecular interactions. For example, the crystal structures of similar acetamides show a network of hydrogen bonds and halogen interactions that contribute to the stability of the crystal lattice . These interactions are crucial for the molecular conformation and could influence the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, while the acetamide moiety could undergo hydrolysis under certain conditions. The dichlorophenoxy group might be involved in electrophilic aromatic substitution reactions, given the presence of electron-withdrawing chlorine atoms that activate the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of chloro and oxadiazole groups is likely to increase the compound's lipophilicity, which is an important factor for its potential as a drug candidate. The polar functional groups, such as the acetamide, could improve solubility in polar solvents. The compound's melting point, solubility, and stability would need to be empirically determined to facilitate further applications .
Scientific Research Applications
Synthesis and Biological Assessment
Compounds with structures similar to "2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide" have been synthesized for various biological assessments. For instance, Karpina et al. (2019) explored the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle, demonstrating a method for generating diverse functionalized derivatives with interesting biological properties (Karpina et al., 2019). Similarly, Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of 1,3,4-oxadiazole and acetamide with antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017).
Molecular Docking and Photophysical Studies
The research extends into the exploration of molecular docking and photophysical properties. For instance, Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions on bioactive benzothiazolinone acetamide analogs, suggesting their potential in photovoltaic efficiency modeling and as anticancer agents (Mary et al., 2020).
Potential Anticancer Agents
The synthesis and evaluation of oxadiazole derivatives have shown promise in anticancer studies. Vinayak et al. (2014) highlighted the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole-2-thiol, indicating their cytotoxicity against various cancer cell lines, which points to the potential of these compounds as anticancer agents (Vinayak et al., 2014).
Chemical and Material Science Applications
In the field of chemical and material science, compounds with 1,3,4-oxadiazole structures have been explored for their utility in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. Yıldırım and Cetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, assessing their potential as corrosion inhibitors (Yıldırım & Cetin, 2008). Shih et al. (2015) investigated m-terphenyl oxadiazole derivatives for their high electron mobility, suggesting their application in enhancing OLED performance (Shih et al., 2015).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O3/c16-10-1-2-12(11(17)7-10)23-8-13(22)19-15-21-20-14(24-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTMDFMWQUCSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


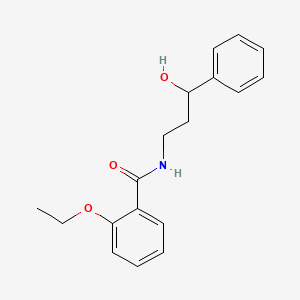
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
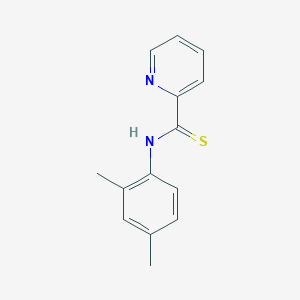
![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)


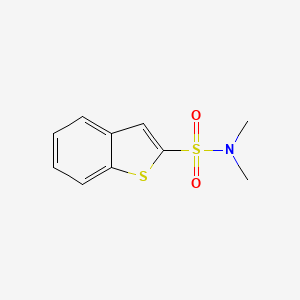
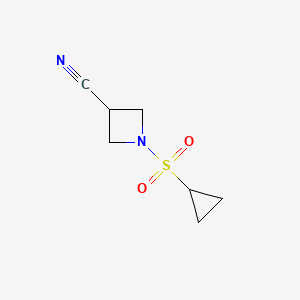
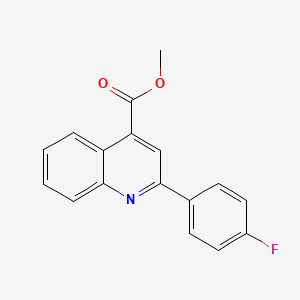
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)
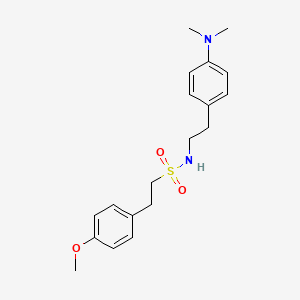
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)